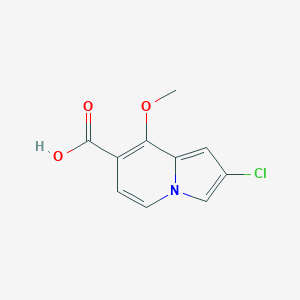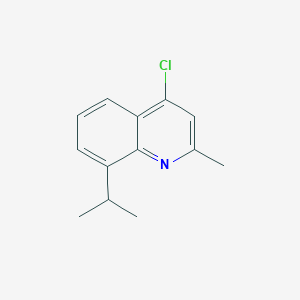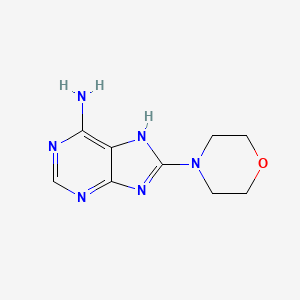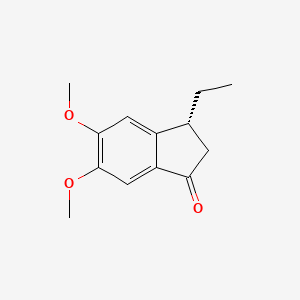
2-Chloro-8-methoxyindolizine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-methoxyindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Chloro-8-methoxyindolizine-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Cyclocondensation: This method involves the reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate.
Cycloaddition: Another approach is the iodine-catalyzed Ortoleva–King reaction, which is compatible with a broad range of functional groups.
Chemical Reactions Analysis
2-Chloro-8-methoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-8-methoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-Chloro-8-methoxyindolizine-7-carboxylic acid can be compared with other indolizine derivatives:
Indole: Both compounds share a similar core structure, but indole lacks the chlorine and methoxy groups.
Camptothecin: This compound also contains an indolizine core and is known for its anticancer properties.
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing studies continue to uncover its full range of applications and mechanisms of action.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-chloro-8-methoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14) |
InChI Key |
ASEZPCXRJSCRTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)




![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
